molecular formula C11H13N5OS2 B2898124 4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 2097921-68-9

4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No. B2898124
CAS RN: 2097921-68-9
M. Wt: 295.38
InChI Key: HWXAZXIPBSKDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide, also known as TDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDP is a synthetic molecule that belongs to the family of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery and development.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Several studies have demonstrated the antimicrobial and antiviral properties of compounds similar to 4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide. For instance:

  • Antimicrobial Activity : Compounds containing thiadiazole and piperazine structures have been synthesized and tested for antimicrobial activity. A study by Başoğlu et al. (2013) found that some of these compounds possess good to moderate activity against various microorganisms.
  • Antiviral Activity : Reddy et al. (2013) reported that urea and thiourea derivatives of piperazine doped with febuxostat, which structurally resemble the compound , showed promising antiviral activities against Tobacco mosaic virus (Reddy et al., 2013).

Synthesis and Biological Evaluation

Several studies focus on the synthesis of novel derivatives and their biological evaluation:

  • Novel Synthesis : Xia (2015) synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, assessing their inhibitory effects on certain pathogens (Xia, 2015).
  • Biological Evaluation : Another study by Hamama et al. (2017) synthesized various thiazolo[4,3-b][1,3,4]thiadiazole systems, evaluating them for antimicrobial properties (Hamama et al., 2017).

Photosynthetic Inhibition

Compounds with structures similar to this compound have been researched for their ability to inhibit photosynthetic electron transport:

  • Vicentini et al. (2005) synthesized a series of pyrazole derivatives, including thiadiazine-4-one and thione derivatives, which showed remarkable inhibition of photosynthetic electron transport (Vicentini et al., 2005).

Anticonvulsant Activity

Some derivatives of thiadiazole and piperazine have been evaluated for their anticonvulsant activity:

  • Anticonvulsant Evaluation : Harish et al. (2014) synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives, assessing their efficacy as anticonvulsants in the MES test (Harish et al., 2014).

Ligand Properties

Research has also explored the ligand properties of thiadiazole derivatives:

  • Sabb et al. (2001) studied amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine, finding them to be potent ligands at human 5-HT1A receptors (Sabb et al., 2001).

properties

IUPAC Name

4-(1,2,5-thiadiazol-3-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS2/c17-11(13-10-2-1-7-18-10)16-5-3-15(4-6-16)9-8-12-19-14-9/h1-2,7-8H,3-6H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXAZXIPBSKDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.